molecular formula C10H8FNO3 B8302223 2-(5-fluoro-4-hydroxy-1H-indol-3-yl)acetic acid

2-(5-fluoro-4-hydroxy-1H-indol-3-yl)acetic acid

Cat. No. B8302223
M. Wt: 209.17 g/mol
InChI Key: OILNPFUWBDQEAN-UHFFFAOYSA-N
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Patent
US08912220B2

Procedure details

A mixture of compound 34-3 (1 g, 4.78 mmol), KOH (1 g, 19.14 mmol), MeI (2.7 g, 19.14 mmol) in DMF (20 mL) was stirred at room temperature for 2 h. Water (50 mL) and ethyl acetate (50 mL) were added to the mixture. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×30 mL). The organic layers were combined, dried over MgSO4, filtered, and evaporated to afford crude product (600 mg). To this crude product was added methanol (10 mL) and NaOH aq. (2 N, 8 mL) and then the reaction mixture was stirred and refluxed for 1 h. The mixture was allowed to cool to room temperature and neutralized with hydrochloric acid to pH=7 before it was extracted with ethyl acetate (2×30 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated under reduce pressure to afford 34-4 (250 mg, 85%) as yellow oil. LRMS: calc 237.2 and found: 238.1 [M+1].
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([OH:15])=[C:4]2C(=[CH:9][CH:10]=1)NC=[C:5]2[CH2:11][C:12]([OH:14])=[O:13].[OH-].[K+].[CH3:18]I.[OH-].[Na+].Cl.[CH3:23][N:24]([CH:26]=O)[CH3:25]>CO.C(OCC)(=O)C.O>[F:1][C:2]1[C:3]([O:15][CH3:18])=[C:4]2[C:25](=[CH:9][CH:10]=1)[N:24]([CH3:23])[CH:26]=[C:5]2[CH2:11][C:12]([OH:14])=[O:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C(=C2C(=CNC2=CC1)CC(=O)O)O
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.7 g
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product (600 mg)
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=C2C(=CN(C2=CC1)C)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.